molecular formula C21H26ClFN6O2 B14115362 8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14115362
M. Wt: 448.9 g/mol
InChI Key: ZHNLIAIAPDJDNJ-ZMOGYAJESA-N
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Description

8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by its complex molecular structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Purine Core: Starting from commercially available purine derivatives, the core structure is modified through alkylation or acylation reactions.

    Introduction of the Hydrazone Linkage: The hydrazone linkage is introduced by reacting the purine derivative with hydrazine or its derivatives under controlled conditions.

    Substitution with Chloro and Fluoro Groups: The chloro and fluoro substituents are introduced through halogenation reactions, often using reagents like thionyl chloride or fluorinating agents.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine or amine derivatives.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. The presence of chloro and fluoro substituents suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its pharmacological properties. Its structural features may confer activity against specific biological pathways, making it a potential lead compound for drug development.

Industry

In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.

    DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(2Z)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
  • 8-[(2Z)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its dual halogen substitution (chloro and fluoro), which may confer distinct chemical and biological properties compared to similar compounds with single halogen substitutions.

Properties

Molecular Formula

C21H26ClFN6O2

Molecular Weight

448.9 g/mol

IUPAC Name

8-[(2E)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-3-methyl-7-octylpurine-2,6-dione

InChI

InChI=1S/C21H26ClFN6O2/c1-3-4-5-6-7-8-12-29-17-18(28(2)21(31)26-19(17)30)25-20(29)27-24-13-14-15(22)10-9-11-16(14)23/h9-11,13H,3-8,12H2,1-2H3,(H,25,27)(H,26,30,31)/b24-13+

InChI Key

ZHNLIAIAPDJDNJ-ZMOGYAJESA-N

Isomeric SMILES

CCCCCCCCN1C2=C(N=C1N/N=C/C3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C

Canonical SMILES

CCCCCCCCN1C2=C(N=C1NN=CC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C

Origin of Product

United States

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